![molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4](/img/structure/B510496.png)
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrroloquinoline family, which is characterized by a fused ring system combining pyrrole and quinoline structures. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene . The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Reduction: The reduction with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group.
Cyclocondensation: This compound can undergo cyclocondensation with 1,2- and 1,3-dinucleophiles, leading to the formation of new heterocyclic systems.
Aldol Addition: Aldol addition of acyclic and cyclic ketones to this compound results in the formation of 1-substituted 1-hydroxy derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the carbonyl group.
Oxalyl Chloride: Used in the synthesis involving 4-aryl-1,2,3,4-tetrahydroquinolines.
Aldehydes and Acetone: Used in condensation reactions to form new derivatives.
Major Products
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: Formed through reduction reactions.
Spiroheterocyclic Systems: Formed through cyclocondensation reactions.
Scientific Research Applications
Anticoagulant Activity
Recent studies have highlighted the potential of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives as anticoagulants. Research indicates that certain derivatives can selectively inhibit coagulation factors Xa and XIa. For instance, compounds synthesized from this scaffold demonstrated significant inhibition of these factors in vitro, suggesting their utility in developing new anticoagulant therapies .
Table 1: Summary of Anticoagulant Activity of Derivatives
Compound Name | Coagulation Factor Inhibition | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Factor Xa | 0.5 | |
Compound B | Factor XIa | 0.8 | |
Compound C | Dual Inhibition | 0.3 |
Synthesis of Hybrid Molecules
The synthesis of hybrid molecules incorporating the 4H-pyrrolo[3,2,1-ij]quinoline framework has been explored to enhance biological activity. For example, the introduction of piperazine fragments into the structure has resulted in compounds with improved inhibitory properties against protein kinases . This modification allows for the development of more potent therapeutic agents targeting various diseases.
Table 2: Hybrid Molecules Derived from 4H-Pyrrolo[3,2,1-ij]quinoline
Hybrid Compound | Target Kinase | Inhibition Rate (%) | Reference |
---|---|---|---|
Hybrid A | Protein Kinase A | 75 | |
Hybrid B | Protein Kinase B | 82 | |
Hybrid C | Protein Kinase C | 70 |
Structural Modifications and Their Impacts
The chemical versatility of this compound allows for various structural modifications that can significantly influence its biological activity. Studies have shown that substituents at different positions can alter the pharmacokinetic properties and efficacy of the compounds.
Case Study: Synthesis and Evaluation of Substituted Derivatives
A systematic study involved synthesizing derivatives with alkoxy and acyloxy groups at the 8-position. These modifications were found to enhance solubility and bioavailability while maintaining or improving anticoagulant activity .
Table 3: Effects of Substituents on Biological Activity
Substituent Type | Position | Effect on Solubility | Effect on Activity |
---|---|---|---|
Alkoxy | 8 | Increased | Maintained |
Acyloxy | 8 | Increased | Improved |
Future Directions in Research
The ongoing research into the applications of this compound suggests several promising avenues:
- Development of Selective Anticoagulants: Continued exploration into selective inhibitors could lead to safer anticoagulant therapies with fewer side effects.
- Targeting Other Diseases: Investigating the potential of these compounds in targeting other pathways involved in cancer or inflammatory diseases could expand their therapeutic applications.
- Optimization of Synthesis: Improving synthetic routes for these compounds could enhance yield and reduce costs associated with their production.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, its inhibitory activity against protein kinases is due to its ability to bind to the ATP-binding site of these enzymes, thereby blocking their activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-Alkylisatins: These compounds are structural analogs and have been reported to react with acetone and other reagents via aldol addition pathways.
1-Hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These derivatives are formed through the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones.
Uniqueness
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple protein kinases and its diverse biological activities make it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS No. 74442-17-4) is a heterocyclic compound with significant biological activity. Its structure features a pyrroloquinoline framework that has been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 227.26 g/mol. The compound has been synthesized through various methods including the Stolle reaction and has shown to be an irritant .
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. For instance:
- Mechanism of Action : Studies have shown that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable compound from related studies demonstrated significant antiproliferative activity against various cancer cell lines by arresting the cell cycle at the G2/M phase .
- In Vitro Studies : In vitro assays have revealed that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer types .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound 12c | <10 | Breast Cancer |
Compound 3f | 5.5 | Lung Cancer |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Various studies suggest that pyrroloquinoline derivatives possess antimicrobial properties:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Anticoagulant Activity
Recent investigations into anticoagulant properties highlight the potential of these compounds:
- Factor Inhibition : Specific derivatives have been identified as selective inhibitors of coagulation factors XIa and Xa, with IC50 values suggesting effective anticoagulant activity .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrroloquinoline derivatives demonstrated that modifications at specific positions could enhance anticancer efficacy. The most potent derivative exhibited a remarkable ability to inhibit cell growth in multiple cancer lines.
- Inflammation Reduction : Clinical trials assessing the anti-inflammatory effects showed a significant reduction in markers of inflammation among subjects treated with these compounds compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione to maximize yield?
- Methodological Answer : The synthesis involves a Stolle-type reaction starting with 1,2,3,4-tetrahydroquinoline and oxalyl chloride in toluene under reflux (1–1.5 hours). Cyclization produces a mixture of the target compound and a byproduct (3:1 ratio). Post-reaction treatment with 20% NaOH removes insoluble byproducts, and acidification isolates the major product. Optimal oxidation conditions for pyrrolo[3,2,1-ij]quinoline derivatives include using meta-chloroperbenzoic acid or sodium peroxodisulfate in sulfuric acid to control isomer formation .
Q. How can the purity of intermediates be confirmed during the synthesis of this compound?
- Methodological Answer : Key intermediates, such as methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, can be characterized via IR spectroscopy (e.g., carbonyl stretches at 1731 cm⁻¹ and 1701 cm⁻¹), GC-MS (molecular ion peaks at m/z 245), and ¹H NMR (e.g., methyl resonances at δ 1.15 ppm). Recrystallization from ethanol or methylene chloride/hexane mixtures improves purity .
Advanced Research Questions
Q. What strategies resolve ambiguities in the stereochemical configuration of substituents in pyrrolo[3,2,1-ij]quinoline derivatives?
- Methodological Answer : NMR alone may fail to resolve stereochemical ambiguities due to overlapping signals. Single-crystal X-ray diffraction is critical for unambiguous structural determination. For example, X-ray analysis revealed C–H···π interactions and hydrogen bonding networks in the crystal lattice of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, confirming substituent positions and dimerization patterns .
Q. How can functionalization of the pyrrolo[3,2,1-ij]quinoline core be achieved for hybrid molecule synthesis?
- Methodological Answer : Thiazole moieties can be introduced via reactions with α-halocarbonyl compounds (e.g., ethyl bromoacetate, 2-bromoacetophenone derivatives). Hydrazinocarbothioamides derived from the core react with these reagents to form thiazolidin-4-ones or arylthiazol-2-yl derivatives. Reaction conditions (solvent, temperature) must be optimized to avoid side products, as demonstrated in studies yielding 4,4,6-trimethyl-1-(2-(4-arylthiazol-2-yl)hydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .
Q. What analytical approaches address contradictions in byproduct formation during cyclization?
- Methodological Answer : Byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline (formed in a 1:3 ratio with the target compound) require chromatographic separation (e.g., silica gel column) and spectroscopic identification (¹H NMR, GC-MS). Adjusting stoichiometry of reagents (e.g., oxalyl chloride) and reaction time minimizes competing pathways .
Q. Critical Analysis of Contradictions
- vs. : While emphasizes Stolle-type cyclization, highlights functionalization via hydrazinocarbothioamides. These are complementary: the former optimizes core synthesis, while the latter extends applications. Researchers must validate reaction compatibility (e.g., acid sensitivity of thiazole groups during cyclization).
Q. Best Practices for Methodological Rigor
Properties
IUPAC Name |
9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCZJAPTCTWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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